epi-Aszonalenin A

Übersicht

Beschreibung

Epi-Aszonalenin A is a benzodiazepine fungal metabolite originally isolated from Aspergillus novofumigatus . It can be used as a psychoactive agent . It is an alkaloid that is isolated and purified from the secondary metabolites of coral symbiotic fungi .

Synthesis Analysis

The synthesis of this compound involves isolation and purification from the secondary metabolites of coral symbiotic fungi .Molecular Structure Analysis

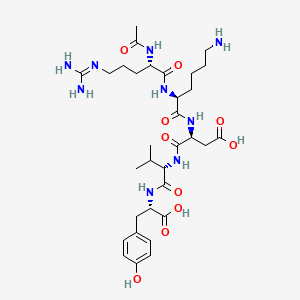

The molecular weight of this compound is 415.48 and its formula is C25H25N3O3 . The structure of this compound is classified under alkaloids .Chemical Reactions Analysis

This compound has been shown to have good atherosclerotic intervention activity and anti-angiogenic activity . It interferes well with PMA-induced migration and invasion of HT1080 cells .Physical And Chemical Properties Analysis

This compound is a solid substance . The CAS number of this compound is 908853-14-5 .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Epi-Aszonalenin A (EAA) exhibits significant anti-tumor properties. A study by Liu et al. (2023) demonstrated EAA's effectiveness in inhibiting tumor metastasis and invasion. It was found to interfere with the migration and invasion of HT1080 cells. The study also showed that EAA could decrease MMPs and vascular endothelial growth factor (VEGF) activity and inhibit the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α), which are critical in tumor development.

Role in Biosynthesis

In the biosynthesis context, EAA is a component derived from Aspergillus novofumigatus. Rank et al. (2006) identified epi-aszonalenins A, B, and C from this source, contributing to the understanding of the biosynthetic pathways and chemical properties of these compounds.

Advancements in Imaging Techniques

While not directly linked to this compound, advancements in echo-planar imaging (EPI) techniques, as discussed by Stehling et al. (1991), have broad applications in medical research, including the study of cancer, which could indirectly benefit the research on compounds like this compound.

Pharmacokinetic Studies

Feinberg et al. (2010) explored multiplexed echo-planar imaging for fast diffusion imaging, which is valuable for studying drug distribution and effects in the brain. This could be relevant for researching the pharmacokinetics of this compound in neurological applications.

Wirkmechanismus

Target of Action

Epi-Aszonalenin A (EAA) is an alkaloid that is isolated and purified from the secondary metabolites of coral symbiotic fungi . The primary targets of EAA are matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in cell migration and invasion. VEGF is a signal protein that stimulates the formation of blood vessels, contributing to the process of angiogenesis .

Mode of Action

EAA interacts with its targets by decreasing the activity of MMPs and VEGF . It also inhibits the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α), which are involved in cell adhesion and response to hypoxia, respectively . Molecular docking results suggest that EAA forms a stable interaction with MMP-2/-9 molecules .

Biochemical Pathways

EAA affects several biochemical pathways. It regulates the phosphorylation of downstream mitogen-activated protein kinase (MAPK), PI3K/AKT, and NF-κB pathways . These pathways play significant roles in cell proliferation, survival, and inflammation. By modulating these pathways, EAA can exert its anti-angiogenic and anti-metastatic effects .

Result of Action

The result of EAA’s action is the inhibition of tumor metastasis and invasion . By interfering with cell migration and invasion, EAA can effectively inhibit the metastasis of tumor cells . This makes EAA a potential candidate for the treatment of angiogenesis-related diseases .

Action Environment

EAA is derived from marine fungi, which are known to produce a variety of bioactive compounds due to their competitive relationship with prokaryotes in marine sediments . The marine environment, therefore, plays a significant role in the production and action of EAA.

Safety and Hazards

Epi-Aszonalenin A is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .

Zukünftige Richtungen

The results of the study provide a research basis for the inhibition of tumor metastasis by epi-Aszonalenin A . Together with previous studies, it confirms the potential pharmacology and drug potential for this class of compound for application in angiogenesis-related diseases and further improve the availability of coral symbiotic fungi .

Eigenschaften

IUPAC Name |

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

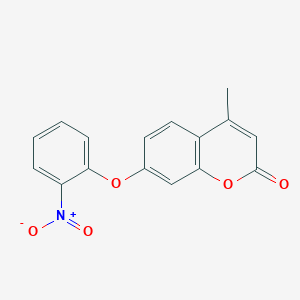

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)